molecular formula C9H9ClOS B12843993 3,5-Dimethylphenyl chlorothioformate

3,5-Dimethylphenyl chlorothioformate

Cat. No.: B12843993
M. Wt: 200.69 g/mol
InChI Key: QIAQVXIHGOJIFP-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions: The preparation of 3,5-Dimethylphenyl chlorothioformate typically involves a two-step process:

Industrial Production Methods: The industrial production of this compound follows the same synthetic route but is carried out on a larger scale. The reaction conditions, such as temperature and pH, are carefully controlled to ensure high purity and yield of the product .

Chemical Reactions Analysis

Types of Reactions: 3,5-Dimethylphenyl chlorothioformate undergoes various types of chemical reactions, including:

Common Reagents and Conditions:

    Nucleophiles: Such as alcohols, amines, and thiols, are commonly used in substitution reactions.

    Oxidizing Agents: Such as hydrogen peroxide or potassium permanganate, are used in oxidation reactions.

    Reducing Agents: Such as lithium aluminum hydride, are used in reduction reactions.

Major Products Formed:

Mechanism of Action

The mechanism of action of 3,5-Dimethylphenyl chlorothioformate involves its reactivity with nucleophiles. The chlorothioformate group is highly reactive and can readily undergo substitution reactions with various nucleophiles, leading to the formation of different organic compounds . The molecular targets and pathways involved depend on the specific nucleophile and reaction conditions used.

Comparison with Similar Compounds

  • 2-Fluorophenyl chlorothioformate
  • 4-Chlorophenyl chlorothioformate
  • 2,5-Difluorophenyl chlorothioformate
  • 4-Bromo-3-methylphenyl chlorothioformate

Comparison: 3,5-Dimethylphenyl chlorothioformate is unique due to the presence of two methyl groups on the phenyl ring, which can influence its reactivity and the types of products formed in reactions. Compared to other chlorothioformates, it may offer different steric and electronic properties, making it suitable for specific synthetic applications .

Properties

Molecular Formula

C9H9ClOS

Molecular Weight

200.69 g/mol

IUPAC Name

O-(3,5-dimethylphenyl) chloromethanethioate

InChI

InChI=1S/C9H9ClOS/c1-6-3-7(2)5-8(4-6)11-9(10)12/h3-5H,1-2H3

InChI Key

QIAQVXIHGOJIFP-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=CC(=C1)OC(=S)Cl)C

Origin of Product

United States

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